Isomeric Purity: Single Defined Entity vs. Multi-Isomer Commercial Mixture
2,4,6-Trimethylnonane-4-thiol (CAS 80867-38-5) is a single, structurally uniform chemical entity with a defined IUPAC name and InChIKey (UHWKUFSXTLGDBC-UHFFFAOYSA-N) . By contrast, the industrial product tert-dodecanethiol (CAS 25103-58-6) is explicitly described as a 'mixture of isomers' whose best-supported representative structure is 2,2,4,6,6-pentamethyl-4-heptanethiol . The industrial mixture typically contains 95–96% tertiary C12H26S isomers plus 3–4% olefins and disulfides . The skeletal branching pattern of the target isomer bears three methyl substituents positioned at the 2-, 4-, and 6-positions of the nonane backbone, whereas the representative isomer of the commercial mixture carries five methyl groups in a different arrangement, including geminal dimethyl groups . This constitutional isomerism means the two products are distinct chemical entities, not interchangeable solutions of the same molecule.
| Evidence Dimension | Isomeric composition and structural identity |
|---|---|
| Target Compound Data | Single isomer: 2,4,6-trimethylnonane-4-thiol, 100% defined structure, InChIKey UHWKUFSXTLGDBC-UHFFFAOYSA-N, SMILES CCCC(C)CC(C)(CC(C)C)S |
| Comparator Or Baseline | tert-Dodecanethiol (CAS 25103-58-6): Mixture of tertiary C12H26S isomers; representative structure 2,2,4,6,6-pentamethyl-4-heptanethiol; contains 95–96% tertiary isomers, 3–4% olefins and disulfides |
| Quantified Difference | Qualitative categorical difference: single defined entity vs. multi-component mixture of isomeric and non-isomeric substances |
| Conditions | Structural identity confirmed by PubChem computed descriptors and CAS registry differentiation |
Why This Matters
For applications requiring batch-to-batch reproducibility in stoichiometric reactions (e.g., single-isomer thiol-ene adducts for pharmaceutical intermediates, analytical reference standards, or well-defined polymer end-group functionalization), the single-isomer product eliminates the non-reproducible isomer distribution inherent in the commercial mixture, directly reducing downstream purification burden and analytical uncertainty.
- [1] PubChem. (2026). Compound Summary: 2,4,6-Trimethylnonane-4-thiol (CID 3018969). National Center for Biotechnology Information, U.S. National Library of Medicine. Accessed May 2026. View Source
- [2] PubChem. (2026). Compound Summary: Tert-dodecanethiol (CID 32793). National Center for Biotechnology Information, U.S. National Library of Medicine. Accessed May 2026. View Source
- [3] CNU Library. (n.d.). Chemical Information: CAS 25103-58-6; representative structure 2,2,4,6,6-pentamethyl-4-heptanethiol. View Source
- [4] Pleiades Online. (n.d.). Abstract: Industrial synthesis of tert-dodecyl mercaptan yields a mixture of tertiary C12H26S isomers (95–96%), C12H24 olefins (3–4%), and disulfides. View Source
